3-(Difluoromethoxy)-2-ethynylpyridine
Description
Significance of Fluorinated Pyridine (B92270) Derivatives
Fluorinated pyridine derivatives are of considerable interest in medicinal chemistry due to the unique properties that fluorine substitution imparts to a molecule. The introduction of fluorine can significantly alter a compound's physicochemical and biological characteristics. nbinno.com For instance, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can in turn affect how a molecule interacts with its biological target.
Fluorine can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and be absorbed by the body. nih.gov Judicious use of fluorine atoms in a molecule can therefore enhance the bioavailability and potency of drugs. nih.gov Pyridine and its derivatives are important building blocks in the pharmaceutical and agrochemical industries for the production of biologically active substances. uni-muenster.dechemeurope.com The difluoromethyl group, in particular, is of interest in drug research as it often determines the properties of bioactive molecules. uni-muenster.dechemeurope.com The strategic placement of this group within a molecule is crucial for its efficacy. uni-muenster.dechemeurope.com
The pyridine ring itself is a common scaffold in many approved drugs, and its derivatives have been used to treat a wide range of conditions, including cancer, viral infections, and central nervous system disorders. nbinno.comnih.gov The combination of a pyridine core with fluorine substitution has proven to be a successful strategy in the development of new therapeutic agents.
Role of Ethynyl (B1212043) Moieties in Advanced Synthetic Methodologies
The ethynyl group, a carbon-carbon triple bond, is a highly versatile functional group in organic synthesis. Its linear geometry and high electron density make it a reactive component in a variety of chemical transformations. One of the most significant applications of the ethynyl moiety is in cross-coupling reactions, such as the Sonogashira coupling. nih.gov This reaction allows for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the construction of complex molecular architectures.
Ethynyl groups are also key participants in cycloaddition reactions, which are used to form cyclic compounds. nih.gov For example, the reaction of an alkyne with an azide (B81097) can be used to synthesize triazoles, a class of heterocycles with a wide range of applications in medicinal chemistry. acs.org The ethynyl moiety can also be functionalized in numerous other ways, including addition reactions and the formation of metal acetylides. nih.gov This rich chemistry makes ethynyl-containing compounds valuable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.gov
In the context of drug discovery, the rigid, linear nature of the ethynyl group can be used to create molecules with well-defined three-dimensional shapes. This can be advantageous for optimizing the binding of a drug to its target protein. Furthermore, the ethynyl group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties.
Overview of the Current Research Landscape for 3-(Difluoromethoxy)-2-ethynylpyridine and Analogues
While specific research focused solely on this compound is not extensively documented in publicly available literature, the research landscape for its analogues and related compounds is active. The interest in this molecule stems from its potential as a versatile building block for the synthesis of more complex, biologically active compounds.
Research in this area likely focuses on utilizing this compound in the synthesis of novel compounds for drug discovery and agrochemical applications. For example, a study focused on the synthesis and biological screening of (E)-3-{[(3′-difluoromethoxy)-5′-(3″-methyl)-4″-(2‴,2‴,2‴- trifluoroethoxy)pyridin-2″-yl]methoxyphenyl}-1- aryl-prop-2-ene-1-ones, which are chalcone (B49325) derivatives with potential antimicrobial activity. wisdomlib.org This highlights the use of difluoromethoxy pyridine moieties as key components in the development of new therapeutic agents.
The synthesis of fluorinated pyridine derivatives is an area of ongoing research, with new methods being developed to introduce fluorine and fluorinated groups into the pyridine ring with high selectivity. uni-muenster.dechemeurope.com For instance, a novel method for the synthesis of 3-fluoropyridine-2-methanol has been reported, starting from the low-cost material quinolinic acid. google.com The development of such synthetic routes is crucial for making compounds like this compound more accessible for research and development.
The combination of a fluorinated pyridine and an ethynyl group in a single molecule makes it a prime candidate for use in combinatorial chemistry and high-throughput screening campaigns. The ethynyl group allows for the rapid diversification of the core structure through various coupling reactions, enabling the generation of large libraries of compounds for biological evaluation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5F2NO |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
3-(difluoromethoxy)-2-ethynylpyridine |
InChI |
InChI=1S/C8H5F2NO/c1-2-6-7(12-8(9)10)4-3-5-11-6/h1,3-5,8H |
InChI Key |
GUYBHNRMOSRKJX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC=N1)OC(F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Difluoromethoxy 2 Ethynylpyridine
Pyridine (B92270) Ring Modifications and Functionalization of 3-(Difluoromethoxy)-2-ethynylpyridine
The pyridine core of this compound presents a unique electronic landscape that governs its reactivity towards various chemical transformations. The presence of an electron-withdrawing nitrogen atom generally deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen (C2, C4, and C6). However, the substituents at the C2 and C3 positions—an ethynyl (B1212043) group and a difluoromethoxy group, respectively—exert significant influence, modulating the regioselectivity and feasibility of these reactions.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Core
Electrophilic Aromatic Substitution:
The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution (EAS) challenging compared to benzene. quimicaorganica.org The nitrogen atom strongly deactivates the ring, and under acidic conditions typical for EAS, the nitrogen is protonated, further increasing this deactivation. When forced, electrophilic substitution on an unsubstituted pyridine ring occurs preferentially at the 3- and 5-positions, as the cationic intermediates for attack at these positions are less destabilized. quimicaorganica.orgquora.com
For this compound, the scenario is more complex. The difluoromethoxy group at C3 is generally considered to be electron-withdrawing due to the high electronegativity of the fluorine atoms, further deactivating the ring. The ethynyl group at C2 is also electron-withdrawing. Therefore, electrophilic substitution on the pyridine core of this molecule is expected to be extremely difficult and require harsh reaction conditions. If a reaction were to occur, it would likely favor the C5 position, which is meta to both the nitrogen and the C2-ethynyl group, and para to the C3-difluoromethoxy group.
Nucleophilic Aromatic Substitution:
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the C2, C4, and C6 positions. stackexchange.comyoutube.comyoutube.com The stability of the anionic Meisenheimer-like intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, is key to this reactivity. stackexchange.com
In the case of this compound, the molecule lacks a good leaving group (like a halogen) on the pyridine core, which is typically required for a classic SNAr reaction. However, the presence of the electron-withdrawing ethynyl and difluoromethoxy groups enhances the electrophilicity of the ring. Strong nucleophiles might add to the ring, particularly at the C4 and C6 positions. For a substitution to occur, it would likely require the displacement of a hydride ion, a process that is generally unfavorable and necessitates specific reaction conditions, such as those seen in the Chichibabin reaction. youtube.comquimicaorganica.org The reactivity of halopyridines in nucleophilic substitution is well-documented, with halogens at the 2- and 4-positions being readily displaced. abertay.ac.uk
Table 1: Predicted Regioselectivity of Substitution Reactions on this compound
| Reaction Type | Predicted Major Position of Attack | Rationale |
|---|---|---|
| Electrophilic Substitution | C5 | Least deactivated position; avoids placing a positive charge adjacent to the electronegative nitrogen and electron-withdrawing substituents. |
| Nucleophilic Substitution | C4, C6 | Activated positions (para and ortho to nitrogen); avoids steric hindrance from the C2 and C3 substituents. |
Derivatization of the Pyridine Nitrogen (e.g., N-oxidation, N-alkylation)
N-oxidation:
The lone pair of electrons on the pyridine nitrogen is readily susceptible to oxidation, forming a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. wikipedia.org The formation of the N-oxide has profound effects on the reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively. This dual nature activates the C2 and C4 positions for both electrophilic and nucleophilic attack. scripps.edu
Oxidation of this compound would yield this compound N-oxide. This N-oxide could then serve as a versatile intermediate. For example, it could facilitate electrophilic substitution at the C4 position. Furthermore, pyridine N-oxides can be used to introduce functional groups at the C2 position. organic-chemistry.orgsemanticscholar.org For instance, treatment with phosphorus oxychloride can lead to chlorination at the C2 and C4 positions. wikipedia.org The steric hindrance from the adjacent ethynyl group might influence the regioselectivity of such reactions. researchgate.net
N-alkylation:
The pyridine nitrogen can also act as a nucleophile and undergo alkylation with alkyl halides or other alkylating agents to form quaternary pyridinium (B92312) salts. nih.govrsc.orggoogle.comnih.gov The formation of a pyridinium salt significantly increases the electron-deficient character of the pyridine ring, making it even more susceptible to nucleophilic attack. This enhanced reactivity can be exploited for various synthetic transformations. For instance, pyridinium salts are more readily attacked by weaker nucleophiles compared to the neutral pyridine. quimicaorganica.org
Alkylation of this compound would result in an N-alkyl-3-(difluoromethoxy)-2-ethynylpyridinium salt. This salt would be highly activated towards nucleophilic addition, likely at the C4 and C6 positions.
Table 2: Potential Derivatization Reactions of the Pyridine Nitrogen
| Reaction | Reagent Example | Product Type | Impact on Ring Reactivity |
|---|---|---|---|
| N-oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Pyridine N-oxide | Activates C2 and C4 for electrophilic and nucleophilic attack. |
| N-alkylation | Methyl iodide (CH₃I) | N-alkyl pyridinium salt | Strongly activates the ring for nucleophilic attack, especially at C4 and C6. |
Applications in Advanced Organic Synthesis and Drug Discovery Research
Role as a Versatile Chemical Building Block
The utility of 3-(difluoromethoxy)-2-ethynylpyridine as a foundational component in synthesis is predicated on the reactivity of its terminal alkyne and the physicochemical influence of its substituted pyridine (B92270) ring. Chemical suppliers list it as a readily available reagent for synthetic applications. lab-chemicals.com This accessibility allows chemists to employ it in various synthetic strategies to generate structurally diverse molecules. chemdiv.com
The primary driver for the use of this compound in constructing complex molecules is the chemical reactivity of its ethynyl (B1212043) group. This functional group serves as a handle for powerful carbon-carbon bond-forming reactions, enabling the extension and elaboration of the molecular framework.
Key reactions involving the ethynyl group include:
Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction allows for the direct linkage of the terminal alkyne with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This method is exceptionally reliable for creating substituted alkynes and is tolerant of a wide array of functional groups, making it ideal for the late-stage functionalization of complex intermediates. nii.ac.jpjk-sci.com The reaction provides a direct route to biaryl-like structures and other extended π-systems.
Azide-Alkyne Cycloaddition (Click Chemistry): The ethynyl group is a perfect substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry". organic-chemistry.orgwikipedia.org This reaction is highly efficient, specific, and biocompatible, allowing for the rapid and reliable formation of a stable 1,2,3-triazole ring that links the pyridine building block to another molecule bearing an azide (B81097) group. researchgate.nettcichemicals.com The 2-ethynylpyridine (B158538) moiety itself can promote and accelerate the rate of CuAAC reactions. thieme-connect.com
Other Alkyne Reactions: The terminal alkyne can also participate in various other transformations, such as acetylide additions to carbonyls, Cadiot-Chodkiewicz coupling, and hydrofunctionalization reactions, further expanding its synthetic versatility.
Through these reactions, the this compound unit can be methodically incorporated into larger, more intricate molecular designs, serving as a cornerstone for synthesizing novel compounds with potential applications in materials science and pharmaceuticals. nih.gov For instance, related difluoromethoxy pyridinyl structures have been used as key intermediates in the synthesis of chalcones, which are precursors to various heterocyclic compounds. wisdomlib.org
Combinatorial chemistry is a key strategy in drug discovery for generating large, diverse collections of compounds for high-throughput screening. nih.gov Building blocks like this compound are integral to this process due to their ability to be reliably incorporated into a variety of scaffolds using robust chemical reactions. nih.govwhiterose.ac.uk
The high fidelity and broad substrate scope of click chemistry make it an ideal tool for library synthesis. tcichemicals.com By reacting this compound with a diverse collection of azide-containing building blocks, a large library of triazole-containing compounds can be generated rapidly. Each compound in the library retains the core difluoromethoxypyridine motif while varying the substituent introduced via the azide, allowing for a systematic exploration of chemical space. This approach facilitates the discovery of new bioactive molecules by providing a diverse set of related compounds for screening. cam.ac.uk
Table 1: Key Reactions for Library Synthesis using this compound
| Reaction Type | Description | Key Features |
|---|---|---|
| Sonogashira Coupling | Pd/Cu-catalyzed reaction between the terminal alkyne and various aryl/vinyl halides. | Forms stable C(sp)-C(sp2) bonds; tolerates many functional groups. |
| Click Chemistry (CuAAC) | Copper-catalyzed reaction between the terminal alkyne and various azides. | High yield, stereospecific, forms a stable triazole linker, biocompatible conditions. |
Integration into Bioactive Molecule Scaffolds
The incorporation of the this compound moiety into bioactive molecules is a deliberate strategy to modulate their pharmacological profiles. The difluoromethoxy group, in particular, offers a unique set of properties that can enhance the parent molecule's efficacy, stability, and pharmacokinetics. nih.gov
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group for another with similar steric and electronic properties to improve a drug candidate's characteristics. The difluoromethoxy (-OCHF₂) group is a well-regarded bioisostere for several common functional groups. nih.govprinceton.edu
Bioisostere for Methoxy (B1213986) and Hydroxyl Groups: The -OCHF₂ group is often used to replace the methoxy (-OCH₃) or hydroxyl (-OH) groups. nih.gov While sterically similar to a methoxy group, its electronic properties are significantly different due to the electron-withdrawing fluorine atoms. This can alter hydrogen bonding capabilities and metabolic stability.
Bioisostere for Pyridine-N-oxide: In a specific example, the closely related 2-difluoromethylpyridine was shown to be an effective bioisosteric replacement for pyridine-N-oxide, leading to compounds with similar or enhanced activity in a quorum-sensing inhibition assay. rsc.orgresearchgate.netrsc.org This suggests that the difluoromethoxy group on a pyridine ring can mimic the properties of other oxidized nitrogen heterocycles.
By strategically replacing existing functional groups with the difluoromethoxy group via the this compound building block, medicinal chemists can fine-tune the properties of a lead compound to overcome issues such as poor metabolic stability or off-target effects.
The introduction of fluorine into drug candidates is a widely used tactic to modulate molecular properties and optimize absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com The difluoromethoxy group provides a nuanced approach to this modulation. researchgate.netresearchgate.net
Metabolic Stability: A primary reason for introducing the difluoromethoxy group is to enhance metabolic stability. researchgate.net Methoxy groups are often susceptible to oxidative O-demethylation by cytochrome P450 enzymes. nih.gov The strong carbon-fluorine bonds in the -OCHF₂ group are resistant to this metabolic pathway, thereby increasing the drug's half-life and bioavailability. nih.govresearchgate.net
Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. nih.govresearchgate.net They involve making systematic chemical modifications to a molecule and assessing how these changes affect its biological activity. This compound is an excellent tool for SAR studies for two main reasons:
Modification via the Ethynyl Group: The alkyne can be converted into a wide range of other functional groups (e.g., triazoles, substituted alkenes, ketones), allowing chemists to probe the steric and electronic requirements of the binding pocket in this region of the molecule.
Probing the Role of the Difluoromethoxy Group: By synthesizing a series of analogues containing the difluoromethoxypyridine core, researchers can systematically evaluate the impact of this group on potency, selectivity, and pharmacokinetic properties compared to non-fluorinated or methoxy-containing counterparts. wisdomlib.orgnih.gov
This dual functionality allows for a comprehensive exploration of the SAR, providing critical data to guide the design of more potent and effective therapeutic agents. nih.gov
Table 2: Physicochemical Impact of the Difluoromethoxy Group
| Property | Modulation by -OCHF₂ Group | Therapeutic Implication |
|---|---|---|
| Lipophilicity | Acts as a lipophilic hydrogen bond donor; can increase or decrease overall lipophilicity depending on the molecular context. | Optimization of membrane permeability and solubility. |
| Metabolic Stability | Blocks metabolic O-demethylation common for methoxy groups. | Increased drug half-life and oral bioavailability. |
| Hydrogen Bonding | Can act as a weak hydrogen bond donor. | Altered binding affinity and selectivity for the target protein. |
| pKa | Electron-withdrawing nature lowers the pKa of the pyridine nitrogen. | Changes in ionization state at physiological pH, affecting solubility and target engagement. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-(difluoromethoxy)-2-ethynylpyridine.
Molecular Geometry and Electronic Properties: The initial step in any computational study is the geometry optimization of the molecule to find its most stable three-dimensional structure. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), the bond lengths, bond angles, and dihedral angles of the lowest energy conformer can be accurately calculated. For instance, in DFT studies of similar pyridine (B92270) derivatives, the bond lengths and angles are found to be in good agreement with experimental data where available. nih.gov The introduction of the ethynyl (B1212043) group at the 2-position and the difluoromethoxy group at the 3-position is expected to cause slight distortions in the pyridine ring from its ideal geometry due to steric and electronic effects.
Frontier Molecular Orbitals and Reactivity Descriptors: The reactivity of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govscirp.org
For this compound, the electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group is expected to lower the energy of both the HOMO and LUMO, potentially influencing the molecule's susceptibility to nucleophilic or electrophilic attack. Computational studies on substituted pyridines have shown that electron-donating groups increase the HOMO energy level, while electron-withdrawing groups lower it. nih.gov The ethynyl group can act as a weak electron-withdrawing group, further modulating the electronic properties.
A table of representative HOMO, LUMO, and energy gap values for related pyridine compounds, calculated using DFT, is provided below to illustrate these concepts.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyridine | -6.89 | -0.45 | 6.44 |
| 3-Methoxypyridine | -6.45 | -0.21 | 6.24 |
| 3-Fluoropyridine | -7.05 | -0.65 | 6.40 |
This table presents illustrative data for analogous compounds to demonstrate the expected outcomes of DFT calculations.
Molecular Modeling and Advanced Conformational Analysis
The presence of the difluoromethoxy group introduces conformational flexibility to the this compound molecule, primarily concerning the orientation of the -OCHF₂ group relative to the pyridine ring.
Conformational Isomers and Energy Landscape: The rotation around the C-O bond of the methoxy (B1213986) group results in different conformers. Advanced conformational analysis techniques, such as performing a potential energy surface (PES) scan by systematically rotating the dihedral angle of the C-C-O-C bond, can identify the stable conformers and the energy barriers between them. wu.ac.th For difluoromethoxy-substituted aromatic compounds, it is generally observed that the conformation where the C-H bond of the -OCHF₂ group is either in the plane of the aromatic ring or perpendicular to it are the energy minima. The relative energies of these conformers are influenced by a combination of steric hindrance and electronic interactions, such as hyperconjugation.
Solvent Effects on Conformation: The conformational preferences of a molecule can be significantly influenced by its environment. Computational models can account for solvent effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. For polar molecules like this compound, the presence of a polar solvent is likely to stabilize the conformer with the larger dipole moment. Studies on similar fluorinated compounds have demonstrated the importance of considering the solvent environment for accurate conformational analysis.
Below is an illustrative data table showing a hypothetical conformational analysis for a substituted anisole, which is analogous to the difluoromethoxy-substituted pyridine.
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water (PCM) |
|---|---|---|---|
| A | 0° | 0.00 | 0.00 |
| B | 90° | 2.50 | 2.20 |
| C | 180° | 0.15 | 0.10 |
This table provides a hypothetical example to illustrate the type of data generated from a conformational analysis.
Mechanistic Investigations of Reaction Pathways and Transition States
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions by identifying the transition states and calculating the activation energies.
Mapping Reaction Coordinates: For a given reaction involving this compound, such as an electrophilic addition to the ethynyl group or a nucleophilic substitution on the pyridine ring, the reaction pathway can be mapped out. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Transition State Theory and Reaction Rates: Once the transition state is identified, Transition State Theory (TST) can be used to estimate the reaction rate constant. The accuracy of these predictions depends heavily on the level of theory used for the calculations. High-level methods, such as coupled-cluster theory, or more sophisticated DFT functionals are often employed for more accurate energy calculations. While computationally intensive, these methods provide valuable insights into reaction kinetics that can be difficult to obtain experimentally.
Computational Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties, which can be used to interpret experimental spectra or to identify the compound.
NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is known to provide reliable predictions of NMR chemical shifts. For this compound, calculating the ¹⁹F NMR chemical shift would be particularly useful for characterizing the difluoromethoxy group. The calculated shifts are usually compared to a reference compound, such as TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Studies on fluorinated organic molecules have demonstrated a good correlation between calculated and experimental NMR data. nih.gov
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule correspond to the peaks in its infrared (IR) and Raman spectra. These frequencies can be calculated by performing a frequency analysis on the optimized geometry of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. These calculations can aid in the assignment of experimental vibrational spectra. For this compound, characteristic vibrational modes would include the C≡C stretch of the ethynyl group, C-F stretches of the difluoromethoxy group, and various pyridine ring vibrations.
An illustrative table of calculated vibrational frequencies for a related molecule, 2-ethynylpyridine (B158538), is provided below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν1 | 3315 | 3300 | ≡C-H stretch |
| ν2 | 2110 | 2105 | C≡C stretch |
| ν3 | 1585 | 1580 | Pyridine ring stretch |
This table presents data for an analogous compound to illustrate the prediction of spectroscopic parameters.
Future Research Directions and Outlook for 3 Difluoromethoxy 2 Ethynylpyridine
Continual Development of Novel and Efficient Synthetic Methodologies
While synthetic routes to functionalized pyridines are well-established, the specific synthesis of 3-(difluoromethoxy)-2-ethynylpyridine presents opportunities for methodological innovation aimed at improving efficiency, safety, and scalability. Future research will likely focus on the development of novel synthetic pathways that are both elegant and practical for broader applications.
One promising area of development is the application of flow chemistry . beilstein-journals.orgdurham.ac.ukresearchgate.netresearchgate.net Continuous-flow microreactor synthesis offers significant advantages for handling potentially hazardous reagents and controlling exothermic reactions, which can be a concern in fluorination and ethynylation processes. beilstein-journals.orgresearchgate.netresearchgate.net The implementation of flow chemistry could lead to safer, more efficient, and scalable production of this compound and its derivatives.
Furthermore, the development of novel catalytic systems for the direct and regioselective introduction of the difluoromethoxy and ethynyl (B1212043) groups onto the pyridine (B92270) ring is a key area for future investigation. This includes the exploration of transition-metal-catalyzed cross-coupling reactions for difluoroalkylation and ethynylation. nih.gov Recent advancements in the synthesis of N-difluoromethylated pyridines and other fluorinated pyridine derivatives suggest that new reagents and catalytic methods could be adapted for the synthesis of the target molecule. eurekalert.orgrsc.orgnih.govfigshare.comnih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability | Optimization of reactor design and reaction conditions for fluorination and ethynylation steps. |
| Novel Catalysis | Increased efficiency, higher yields, milder reaction conditions | Development of catalysts for direct C-H functionalization of the pyridine ring. |
| Late-Stage Functionalization | Rapid access to a library of analogues | Methods for introducing the difluoromethoxy or ethynyl group at a late stage in a synthetic sequence. |
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
The ethynyl group in this compound is a gateway to a rich and diverse range of chemical transformations, many of which remain to be explored for this specific molecule. The electronic influence of the 3-(difluoromethoxy) substituent on the reactivity of the ethynyl group and the pyridine ring is a fertile ground for fundamental chemical research.
A significant area for exploration is the participation of this compound in various cycloaddition reactions . The parent compound, 2-ethynylpyridine (B158538), is known to undergo [3+2] cycloaddition reactions to form triazoles, a reaction that is central to "click chemistry". thieme-connect.commdpi.comnih.govlibretexts.org Investigating the kinetics and regioselectivity of such reactions with the difluoromethoxy-substituted analogue will be crucial for its application in chemical biology and materials science.
Moreover, the development of metal-catalyzed cross-coupling reactions using the ethynyl group as a handle will enable the synthesis of a wide array of more complex molecules. nih.gov This could include Sonogashira, Suzuki, and other coupling reactions to introduce aryl, heteroaryl, or alkyl substituents. Additionally, the unique electronic properties conferred by the difluoromethoxy group may enable novel reactivity, including explorations into photoredox catalysis to initiate new bond-forming reactions. nih.govnih.govmdpi.commdpi.comyoutube.com
| Reaction Type | Potential Products | Research Objective |
| [3+2] Cycloaddition | Substituted triazoles | To explore its utility in click chemistry for bioconjugation and materials synthesis. |
| Metal-Catalyzed Cross-Coupling | Aryl-, heteroaryl-, and alkyl-substituted pyridines | To expand the library of derivatives for structure-activity relationship studies. |
| Photoredox Catalysis | Novel functionalized pyridines | To discover new reactivity patterns and synthetic methodologies under mild conditions. |
Expansion of Applications in Emerging Fields such as Chemical Biology and Advanced Materials Science
The unique combination of a bio-orthogonal handle (the ethynyl group) and a fluorine-containing substituent makes this compound a highly attractive building block for applications in chemical biology and materials science.
In chemical biology , the ethynyl group can be utilized for "click" reactions, enabling the site-specific labeling of biomolecules. mdpi.comwikipedia.orgnih.govnih.govresearchgate.net The presence of the difluoromethoxy group can provide a ¹⁹F NMR probe for studying protein structure and interactions in complex biological systems. ucla.eduresearchgate.netmdpi.com Future research could focus on synthesizing derivatives of this compound that can be incorporated into proteins, peptides, or other biomolecules to study their function and localization within living cells. nih.gov
In the realm of advanced materials science , fluorinated pyridines are valued for their unique electronic, thermal, and chemical stability characteristics. nbinno.commdpi.comnih.gov The incorporation of this compound as a monomer into polymers could lead to materials with enhanced properties, such as improved thermal stability, chemical resistance, and specific optical or electronic properties. mdpi.commdpi.comrsc.org The ethynyl group can be used for polymerization or for post-polymerization modification, offering a versatile platform for the design of novel functional materials.
| Application Area | Potential Use | Desired Outcome |
| Chemical Biology | Bio-orthogonal labeling agent, ¹⁹F NMR probe | Real-time imaging of biological processes, elucidation of protein structure and function. |
| Advanced Materials | Monomer for fluorinated polymers | Development of high-performance polymers with enhanced thermal and chemical stability. |
Integration of Advanced Computational Design in Analogue Synthesis
The rational design of analogues of this compound with tailored properties can be significantly accelerated through the integration of advanced computational methods. In silico approaches can predict the physicochemical properties, reactivity, and biological activity of virtual compounds, thereby guiding synthetic efforts towards the most promising candidates.
Quantum chemical calculations can be employed to understand the electronic structure of this compound and to predict its reactivity in various chemical transformations. nih.goviaea.orgnih.govajpchem.orgrsc.org This can aid in the design of more efficient synthetic routes and in the prediction of the outcomes of unexplored reactions.
Furthermore, the application of machine learning (ML) models can revolutionize the discovery of new analogues with desired properties. nih.govmdpi.comacs.orgresearchgate.netacs.org By training ML models on existing data for pyridine derivatives, it may be possible to predict the biological activity or material properties of novel analogues of this compound, thereby prioritizing synthetic targets and reducing the time and cost associated with experimental screening.
| Computational Method | Application | Goal |
| Quantum Chemistry | Prediction of reactivity and electronic properties | To guide the design of new reactions and understand structure-property relationships. |
| Machine Learning | Prediction of biological activity and material properties | To accelerate the discovery of new functional molecules based on the this compound scaffold. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(difluoromethoxy)-2-ethynylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For example, substituting a halogen at the 2-position of pyridine with an ethynyl group under Sonogashira conditions (e.g., Pd/Cu catalysts, inert atmosphere) followed by difluoromethoxy introduction via SNAr reaction . Optimize temperature (80–120°C) and solvent polarity (DMF or THF) to avoid side reactions. Yields typically range from 40–65% depending on steric and electronic effects of substituents.
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodological Answer : Combine NMR (¹H/¹⁹F/¹³C) to confirm substitution patterns and ethynyl group presence. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Differential scanning calorimetry (DSC) monitors thermal stability, critical for handling hygroscopic intermediates .
Q. How does the difluoromethoxy group influence the compound’s stability under varying pH conditions?
- Methodological Answer : The difluoromethoxy group enhances hydrolytic stability compared to methoxy analogs due to reduced electron density. Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C for 14 days. Monitor degradation via LC-MS; degradation products often include pyridine-2-ethynol and difluoromethoxyl cleavage byproducts .
Advanced Research Questions
Q. What strategies resolve contradictory data in reaction kinetics between computational models and experimental observations?
- Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations. Use hybrid QM/MM simulations to account for solvation dynamics. Validate with stopped-flow UV-Vis spectroscopy to measure real-time kinetics. For example, discrepancies in ethynyl group coupling rates may require adjusting DFT functionals (e.g., B3LYP vs. M06-2X) .
Q. How can regioselectivity challenges during difluoromethoxy introduction be mitigated?
- Methodological Answer : Steric hindrance at the 3-position can lead to competing reactions. Use directing groups (e.g., boronic esters) or Lewis acids (e.g., BF₃·OEt₂) to enhance selectivity. Compare outcomes under microwave irradiation vs. conventional heating to assess kinetic vs. thermodynamic control .
Q. What in silico approaches predict the compound’s bioavailability for pharmacological studies?
- Methodological Answer : Apply molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., kinase inhibitors). Use ADMET predictors (SwissADME) to evaluate logP (target ~2.5), aqueous solubility, and CYP450 metabolism. Cross-validate with in vitro Caco-2 permeability assays .
Data Analysis and Experimental Design
Q. How should researchers design experiments to isolate the effects of the ethynyl group in catalytic applications?
- Methodological Answer : Use control experiments with 2-H-pyridine and 2-methylpyridine analogs. Compare turnover frequencies (TOF) in Pd-catalyzed cross-coupling reactions. Statistical analysis (ANOVA) identifies significant differences in catalytic activity attributable to the ethynyl group’s π-acidity .
Q. What statistical methods are optimal for analyzing batch-to-batch variability in synthesis?
- Methodological Answer : Apply multivariate analysis (PCA) to identify critical process parameters (CPPs) like catalyst loading or reaction time. Use design of experiments (DoE, e.g., Box-Behnken) to model interactions between variables and optimize robustness .
Key Considerations for Researchers
- Contradictory Data : Cross-validate spectral interpretations with isotopic labeling (e.g., ¹³C-ethynyl) to confirm structural assignments .
- Safety Protocols : Handle ethynyl intermediates under inert atmosphere due to explosion risks; use blast shields for high-pressure reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
